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Compound of Interest

Compound Name: 3-Bromo-6-fluoropyridazine

Cat. No.: B1444523 Get Quote

As a senior application scientist, this guide is designed to provide researchers, medicinal

chemists, and material scientists with a deep understanding of the synthetic versatility and

potential applications of 3-Bromo-6-fluoropyridazine. This halogenated pyridazine is not

merely a chemical intermediate; it is a strategically designed building block offering orthogonal

reactivity that can be exploited to construct complex molecular architectures. We will delve into

the causality behind its utility, providing both theoretical grounding and practical, field-proven

insights.

Core Molecular Attributes and Reactivity Profile
3-Bromo-6-fluoropyridazine (CAS No. 1353854-35-9) is a disubstituted pyridazine ring, an

aromatic six-membered heterocycle containing two adjacent nitrogen atoms.[1] The true value

of this molecule lies in the distinct chemical reactivity of its two halogen substituents, which

allows for selective and sequential functionalization.

The Carbon-Bromine (C-Br) Bond: The bromine atom at the 3-position is an excellent leaving

group for transition-metal-catalyzed cross-coupling reactions. This site is primed for forming

new carbon-carbon or carbon-heteroatom bonds via reactions such as Suzuki, Stille,

Sonogashira, Buchwald-Hartwig, and Heck couplings. This allows for the introduction of a

wide array of aryl, heteroaryl, alkyl, alkynyl, or amino groups.

The Carbon-Fluorine (C-F) Bond: Conversely, the fluorine atom at the 6-position activates

the ring for nucleophilic aromatic substitution (SNAr). The strong electronegativity of fluorine

makes the C-F bond highly polarized, rendering the attached carbon atom electrophilic and
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susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols). While the C-F bond is

strong, the electron-deficient nature of the pyridazine ring facilitates this reaction pathway,

which is often faster for fluoro-substituted heterocycles compared to their chloro- or bromo-

analogs.[2]

This differential reactivity provides a powerful strategic advantage, enabling chemists to

perform sequential, site-selective modifications.

Diagram 1: Orthogonal Reactivity of 3-Bromo-6-fluoropyridazine
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Caption: Diagram 1: Orthogonal Reactivity of 3-Bromo-6-fluoropyridazine.

Application in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a privileged structure in medicinal chemistry, often acting as a

bioisostere for other aromatic rings while offering unique hydrogen bonding capabilities through

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4227713/
https://www.benchchem.com/product/b1444523?utm_src=pdf-body-img
https://www.benchchem.com/product/b1444523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


its nitrogen atoms. The incorporation of fluorine is also a well-established strategy to enhance

metabolic stability, binding affinity, and cell membrane permeability.[3][4] 3-Bromo-6-
fluoropyridazine is therefore an ideal starting material for building novel therapeutic agents,

particularly in oncology.

Protein kinases are a critical class of drug targets, and their dysregulation is implicated in

numerous cancers.[5] Many FDA-approved kinase inhibitors feature a heterocyclic core that

anchors the molecule within the ATP-binding site of the target kinase.[6] The structure of 3-
Bromo-6-fluoropyridazine is well-suited for the synthesis of such inhibitors. A common

strategy involves using the C-Br position for a Suzuki or similar coupling to introduce a larger

aromatic fragment that occupies one part of the kinase pocket, followed by an SNAr reaction at

the C-F position with an amine-containing moiety to form a crucial hydrogen bond with the

kinase hinge region. While direct examples for this pyridazine are emerging, the principle is

well-demonstrated with analogous brominated pyrimidines and pyridines in the development of

potent tyrosine kinase inhibitors.[7][8]
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Diagram 2: Simplified Kinase Inhibition Pathway
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Caption: Diagram 2: Simplified Kinase Inhibition Pathway.

This protocol describes a general, self-validating method for the first key transformation:

selectively functionalizing the C-Br bond while preserving the C-F bond for subsequent
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reactions.

Objective: To synthesize 3-(Aryl)-6-fluoropyridazine via a Suzuki-Miyaura cross-coupling

reaction.

Materials:

3-Bromo-6-fluoropyridazine (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

Triphenylphosphine (PPh₃, 0.08 eq) or a suitable Buchwald ligand (e.g., SPhos, 0.04 eq)

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

Solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)

Procedure:

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a

magnetic stir bar, add 3-Bromo-6-fluoropyridazine and the arylboronic acid.

Reagent Addition: Add the palladium catalyst, the phosphine ligand, and the carbonate base.

Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas

(Argon or Nitrogen) three times. This step is critical as palladium catalysts are sensitive to

oxygen.

Solvent Addition: Add the degassed solvent(s) via syringe. The reaction mixture should be a

suspension.

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS). Typical reaction times are 4-16 hours.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with

ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice

more with ethyl acetate.

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can

then be purified by flash column chromatography on silica gel to yield the pure 3-(Aryl)-6-

fluoropyridazine.

Potential in Materials Science
The unique electronic properties of the pyridazine ring also make it an attractive component for

advanced materials. Its electron-deficient nature is valuable for creating n-type organic

semiconductors, which are essential for devices like Organic Light-Emitting Diodes (OLEDs)

and Organic Photovoltaics (OPVs).

By using 3-Bromo-6-fluoropyridazine, material scientists can employ well-established cross-

coupling methodologies to construct extended π-conjugated systems. The pyridazine core can

be linked to other aromatic or heteroaromatic units to precisely tune the material's Highest

Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy

levels. This control is fundamental to designing materials with specific light-emitting colors,

charge-transport properties, or light-absorption spectra. The C-F bond can be retained to

enhance electron-withdrawing properties or substituted to attach other functional groups.

Diagram 3: Pyridazine Core in a Conjugated Material
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Caption: Diagram 3: Pyridazine Core in a Conjugated Material.

Summary of Physicochemical Properties
A clear understanding of a compound's physical properties is essential for its effective

application in research and development.

Property Value Source

CAS Number 1353854-35-9 [1][9]

Molecular Formula C₄H₂BrFN₂ [1]

Molecular Weight 176.97 g/mol [9]

Topological Polar Surface Area 25.8 Å² [9]

Hydrogen Bond Acceptor

Count
3 [9]

Storage Conditions Inert atmosphere, 2-8°C [1]

Conclusion
3-Bromo-6-fluoropyridazine is a highly valuable and versatile building block for modern

chemical research. Its key strength lies in the orthogonal reactivity of its bromine and fluorine

substituents, enabling selective, stepwise functionalization through cross-coupling and

nucleophilic aromatic substitution reactions. This predictable reactivity makes it an exceptional

tool for drug discovery professionals developing novel therapeutics, particularly kinase

inhibitors, and for material scientists designing next-generation organic electronic materials.

The strategic application of this compound can significantly streamline complex synthetic

pathways, accelerating innovation across scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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